N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide
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Overview
Description
N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is a heterocyclic compound that combines the structural features of benzoxazole and furan. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like cathepsin s , which plays a crucial role in antigen presentation, bone resorption, and other cellular processes.
Mode of Action
This interaction could inhibit or enhance the enzyme’s function, depending on the nature of the compound and its binding affinity .
Biochemical Pathways
Given its potential interaction with enzymes like cathepsin s, it could influence pathways related to antigen presentation and bone resorption .
Result of Action
Based on its potential targets, it could influence cellular processes such as antigen presentation and bone resorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide typically involves the condensation of 2-aminobenzoxazole with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzoxazole moiety can be reduced to form benzoxazoline derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted amides and thioamides.
Scientific Research Applications
N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly against colorectal carcinoma cell lines.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Furan derivatives: Exhibiting various pharmacological activities such as anti-inflammatory and antiviral effects.
Uniqueness
N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is unique due to its combined structural features of benzoxazole and furan, which may confer a broader spectrum of biological activities compared to compounds containing only one of these moieties .
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-17(16-10-5-11-22-16)19-13-7-2-1-6-12(13)18-20-14-8-3-4-9-15(14)23-18/h1-11H,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITBRVMASAQJTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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